molecular formula C15H24N2 B1326735 [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine CAS No. 1104927-59-4

[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine

Cat. No.: B1326735
CAS No.: 1104927-59-4
M. Wt: 232.36 g/mol
InChI Key: HJXORANFTYABRY-UHFFFAOYSA-N
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Description

[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.37 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a 2,5-dimethylbenzyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine typically involves the reaction of 2,5-dimethylbenzyl chloride with piperidin-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, organic solvents, basic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The compound is utilized in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It can be used in assays to investigate its interaction with biological targets and its impact on cell viability and function.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.

Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • [1-(2,4-Dimethylbenzyl)piperidin-4-yl]methylamine
  • [1-(3,5-Dimethylbenzyl)piperidin-4-yl]methylamine
  • [1-(2,6-Dimethylbenzyl)piperidin-4-yl]methylamine

Uniqueness: [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine is unique due to the specific positioning of the dimethyl groups on the benzyl ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds with different substitution patterns.

Biological Activity

[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylbenzyl group at one position and a methylamine group at another. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. The binding affinity and selectivity for these targets can modulate downstream signaling pathways, leading to various biological effects. For instance, it may act as an inhibitor or modulator of neurotransmitter systems, which has implications for conditions such as anxiety and depression.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like properties by interacting with serotonin and norepinephrine transporters.
  • Analgesic Properties : Research indicates potential analgesic effects through modulation of calcium channels, similar to other piperidine derivatives .
  • Cholinesterase Inhibition : Some derivatives have shown promise as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell viability and function. For example, studies using MTT assays revealed varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of related piperidine compounds that exhibited significant activity against N-type calcium channels. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Comparative Analysis

A comparative analysis with similar compounds showed that the positioning of substituents on the benzyl ring significantly affects biological activity. The following table summarizes key findings from various studies:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntidepressantTBD
1-benzyl-4-carbamoyl-4-N-(3-methylanilino)-piperidineAnalgesic0.7
2-aminoacetamide derivativesCholinesterase inhibition<20

Properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-3-4-13(2)15(9-12)11-17-7-5-14(10-16)6-8-17/h3-4,9,14H,5-8,10-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXORANFTYABRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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